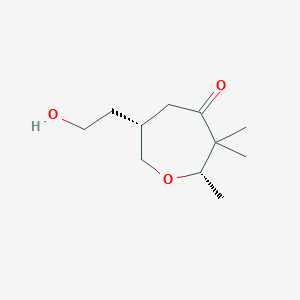
(2S,6R)-6-(2-hydroxyethyl)-2,3,3-trimethyloxepan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,6R)-6-(2-hydroxyethyl)-2,3,3-trimethyloxepan-4-one is a chemical compound with a unique structure that includes an oxepane ring, which is a seven-membered ring containing one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6R)-6-(2-hydroxyethyl)-2,3,3-trimethyloxepan-4-one typically involves the following steps:
Formation of the Oxepane Ring: This can be achieved through a cyclization reaction involving a suitable precursor. For example, a precursor with a hydroxyl group and a leaving group can undergo intramolecular nucleophilic substitution to form the oxepane ring.
Introduction of the Hydroxyethyl Group: This step involves the addition of a hydroxyethyl group to the oxepane ring. This can be done through a nucleophilic substitution reaction where the oxepane ring is treated with a hydroxyethyl halide under basic conditions.
Introduction of the Trimethyl Groups: The final step involves the introduction of the trimethyl groups to the oxepane ring. This can be achieved through alkylation reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(2S,6R)-6-(2-hydroxyethyl)-2,3,3-trimethyloxepan-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The oxepane ring can be reduced to form a more saturated ring structure.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or sulfonates under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a more saturated oxepane ring.
Substitution: Formation of various substituted oxepane derivatives.
科学的研究の応用
(2S,6R)-6-(2-hydroxyethyl)-2,3,3-trimethyloxepan-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its unique structure may make it a candidate for the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S,6R)-6-(2-hydroxyethyl)-2,3,3-trimethyloxepan-4-one involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- (2S,3R,4S,5S,6R)-2-{[(2S,3R,4S,5S,6R)-2-{[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-{[(3S,4R,6aR,6bS,8R,11R,14bS)-8-hydroxy-11-(2-hydroxyethyl)-4,8a-bis(hydroxymethyl)-4,6a,6b,11,14b-pentamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,14a,14b-octadecahydro-3-picenyl]oxy}-6-methyltetrahydro-2H-pyran-4-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl]oxy}-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol .
- Benzamide compounds with similar structural motifs .
Uniqueness
(2S,6R)-6-(2-hydroxyethyl)-2,3,3-trimethyloxepan-4-one is unique due to its specific oxepane ring structure and the presence of both hydroxyethyl and trimethyl groups. This combination of structural features may confer unique chemical and biological properties, making it distinct from other similar compounds.
特性
CAS番号 |
88195-18-0 |
|---|---|
分子式 |
C11H20O3 |
分子量 |
200.27 g/mol |
IUPAC名 |
(2S,6R)-6-(2-hydroxyethyl)-2,3,3-trimethyloxepan-4-one |
InChI |
InChI=1S/C11H20O3/c1-8-11(2,3)10(13)6-9(4-5-12)7-14-8/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1 |
InChIキー |
WBCMIXXRRXPIGR-DTWKUNHWSA-N |
異性体SMILES |
C[C@H]1C(C(=O)C[C@H](CO1)CCO)(C)C |
正規SMILES |
CC1C(C(=O)CC(CO1)CCO)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


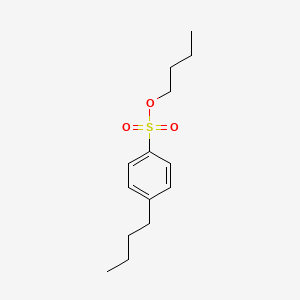
![(Ethyne-1,2-diyl)bis[ethynyl(diphenyl)stannane]](/img/structure/B14399093.png)
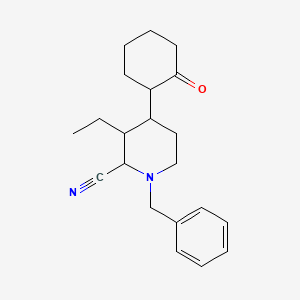
![10-[3-(4-Methylpiperazin-1-YL)propyl]-10H-phenothiazin-1-OL](/img/structure/B14399099.png)
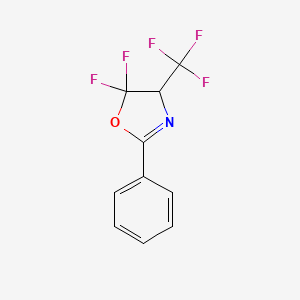
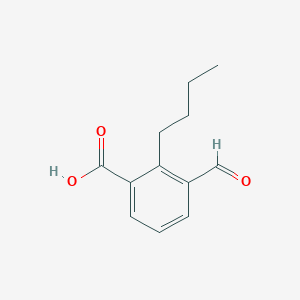
![N,N,N',N'-Tetraethyl-1-[(trimethylsilyl)phosphanylidene]methanediamine](/img/structure/B14399123.png)
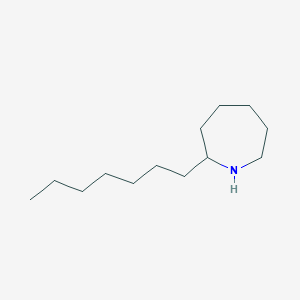
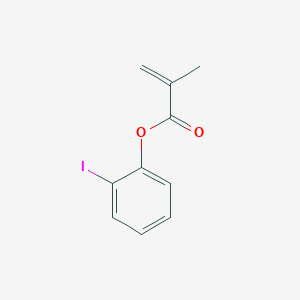
![4-[2-(Heptadec-1-en-1-yl)-4,5-dihydro-1H-imidazol-1-yl]butan-1-ol](/img/structure/B14399140.png)
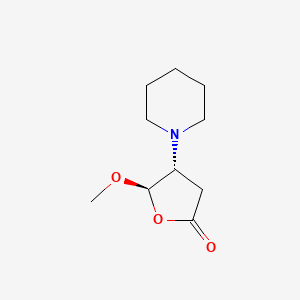
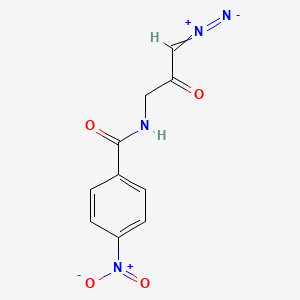
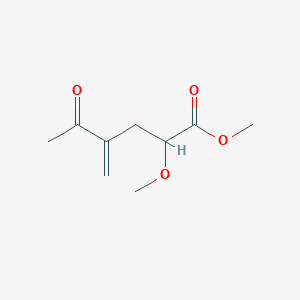
![5-Benzoyl-1-methyl-2,4-diphenyl-1H-pyrido[1,2-a][1,3]diazepin-6-ium iodide](/img/structure/B14399178.png)
